(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid
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Overview
Description
(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a tert-butoxycarbonyl group, and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid typically involves multiple steps, starting from simpler organic molecules. . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or alkane. Substitution reactions can result in a wide variety of products, depending on the nucleophile or electrophile used .
Scientific Research Applications
(2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in these interactions are often complex and can include multiple steps and intermediates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R)-1-[(tert-butoxy)carbonyl]-2-ethenylpyrrolidine-2-carboxylicacid include other pyrrolidine derivatives and compounds with tert-butoxycarbonyl protection. Examples include:
- (2R)-1-[(tert-butoxy)carbonyl]-2-methylpyrrolidine-2-carboxylic acid
- (2R)-1-[(tert-butoxy)carbonyl]-2-phenylpyrrolidine-2-carboxylic acid .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
(2R)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,14,15)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZASDMYSWHAHCN-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]1(C=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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